molecular formula C11H10ClN3O2S B2438705 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 343373-92-2

2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No.: B2438705
CAS No.: 343373-92-2
M. Wt: 283.73
InChI Key: AHDPNZRCERFBEC-UHFFFAOYSA-N
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Description

“2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate” is a chemical compound with the molecular formula C11H10ClN3O2S and a molecular weight of 283.73 . It is used in various chemical synthesis studies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9ClN3O2S/c1-4-5(13-10-9-4)8-6(11)12-3-2-7/h13H,2-3H2,1H3,(H,8,11) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied for their urease inhibitory activities .

Scientific Research Applications

Synthesis Techniques

  • A study by Chai Lan-qin and Wang Xi-cun (2004) focuses on synthesizing thiadiazolyl carbamates, similar to 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, under liquid-liquid phase transfer catalysis, offering insights into efficient synthesis methods with high yields and easy handling (Chai Lan-qin & Wang Xi-cun, 2004).

Biological Activities

  • D. Shukla and S. D. Srivastava (2008) synthesized thiadiazole derivatives and evaluated their antifungal and antibacterial properties, indicating the potential of this compound in similar applications (D. Shukla & S. D. Srivastava, 2008).

Antimicrobial Studies

  • Research by Husam A. Ameen and Ahlam J. Qasir (2017) highlights the synthesis of thiadiazole derivatives, examining their potential as antimicrobial agents, which could be relevant for exploring the antimicrobial applications of the compound (Husam A. Ameen & Ahlam J. Qasir, 2017).

Anticancer Activity

  • A study by S. Karakuş et al. (2018) on N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamide derivatives indicates the potential for anticancer activity, which may be relevant for this compound (S. Karakuş et al., 2018).

Structural Analysis

  • Research on the crystal structures of similar compounds by S. Shamanth et al. (2020) could provide a basis for understanding the molecular structure of this compound and its potential interactions (S. Shamanth et al., 2020).

Future Directions

The future directions for this compound could involve further evaluation of its potential applications in various fields, such as medicinal chemistry, given the promising results obtained with similar compounds .

Mechanism of Action

Target of Action

The primary target of 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .

Result of Action

The inhibition of urease by this compound can lead to a decrease in the pH level, which can affect the survival of certain bacteria such as Helicobacter pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s efficacy, as urease activity is essential for maintaining a certain pH level for the survival of certain bacteria . .

Properties

IUPAC Name

(2-chlorophenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-7-10(18-15-14-7)13-11(16)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDPNZRCERFBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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